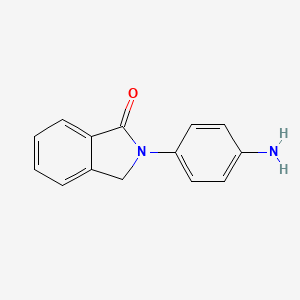
2-(4-Aminophenyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with an amino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)isoindolin-1-one typically involves a multi-step reaction. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline scaffold . Another approach involves the reaction of 3-benzylidenephtalide with ammonium acetate under ultrasound irradiation . Additionally, a green synthesis technique using solventless conditions has been developed, which involves simple heating and purification methods .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes such as the condensation of aromatic amines with anhydrides, followed by cyclization and purification steps. The use of green chemistry principles, such as solventless reactions and ultrasonic-assisted synthesis, can enhance the sustainability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted isoindoline compounds. These products can have diverse applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can modulate dopamine receptors, which are involved in neurological processes. The compound’s binding to these receptors can influence neurotransmitter activity, leading to potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia . Additionally, its inhibition of β-amyloid protein aggregation suggests a role in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
2-(4-Aminophenyl)isoindolin-1-one can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus but lacks the amino group on the phenyl ring.
Substituted Isoindolines: These compounds have different substituents on the isoindoline nucleus, leading to diverse chemical reactivity and applications.
Propriétés
IUPAC Name |
2-(4-aminophenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGQYWDALZQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














